molecular formula C33H58O4 B1243811 [(2S,3R,3aR,8aS)-2,3-dihydroxy-8a-methyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-6-yl]methyl (Z)-octadec-9-enoate

[(2S,3R,3aR,8aS)-2,3-dihydroxy-8a-methyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-6-yl]methyl (Z)-octadec-9-enoate

Cat. No.: B1243811
M. Wt: 518.8 g/mol
InChI Key: IRNSDAKENNBILA-JLIQMYDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S,3R,3aR,8aS)-2,3-dihydroxy-8a-methyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-6-yl]methyl (Z)-octadec-9-enoate is a natural product found in Trichoderma virens with data available.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Novel Azido Fatty Acid Ester Derivatives from Conjugated C(18) Enynoate : This study discusses the synthesis of various ester derivatives, including ones related to the specified chemical, through processes like epoxidization and ring opening, along with characterizations using NMR and mass spectral analyses (Lie Ken Jie & Alam, 2001).

  • Oxidation of Monethenoid Fatty Acids and Esters : This research presents the oxidation of fatty esters, showing the formation of various products, including hydroperoxides and secondary products, indicating potential pathways for the oxidation of related compounds (Gold & Skellon, 1959).

  • Epoxidation Reactions of Unsaturated Fatty Esters with Potassium Peroxomonosulfate : This paper details the epoxidation of unsaturated fatty esters, a process relevant to the compound , showcasing the conversion into monoepoxy and diepoxystearate derivatives, with a high yield demonstrated (Lie Ken Jie & Pasha, 1998).

  • Synthesis of β-bromoethoxylates and β-chloroethoxylates from Olefinic Fatty Methyl Esters : This research demonstrates the synthesis of β-halothioethoxylates from olefinic fatty methyl esters, showcasing the possibilities for chemical transformations of similar esters (Singh & Singh, 2006).

Potential Biological and Medicinal Applications

  • Antiangiogenic Activity of Synthetic Dihydrobenzofuran Lignans : This study, though not directly involving the specified compound, demonstrates the antiangiogenic activity of similar synthetic compounds, hinting at potential biological or medicinal applications of related chemical structures (Apers et al., 2002).

Properties

Molecular Formula

C33H58O4

Molecular Weight

518.8 g/mol

IUPAC Name

[(2S,3R,3aR,8aS)-2,3-dihydroxy-8a-methyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-6-yl]methyl (Z)-octadec-9-enoate

InChI

InChI=1S/C33H58O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31(35)37-26-28-21-22-29-32(4,24-23-28)25-30(34)33(29,36)27(2)3/h12-13,23,27,29-30,34,36H,5-11,14-22,24-26H2,1-4H3/b13-12-/t29-,30+,32+,33-/m1/s1

InChI Key

IRNSDAKENNBILA-JLIQMYDASA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC1=CC[C@]2(C[C@@H]([C@]([C@@H]2CC1)(C(C)C)O)O)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1=CCC2(CC(C(C2CC1)(C(C)C)O)O)C

Synonyms

14-hydroxy CAF-603 oleate
L 735,334
L 735334
L-735,334
L-735334

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2S,3R,3aR,8aS)-2,3-dihydroxy-8a-methyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-6-yl]methyl (Z)-octadec-9-enoate
Reactant of Route 2
Reactant of Route 2
[(2S,3R,3aR,8aS)-2,3-dihydroxy-8a-methyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-6-yl]methyl (Z)-octadec-9-enoate
Reactant of Route 3
Reactant of Route 3
[(2S,3R,3aR,8aS)-2,3-dihydroxy-8a-methyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-6-yl]methyl (Z)-octadec-9-enoate
Reactant of Route 4
[(2S,3R,3aR,8aS)-2,3-dihydroxy-8a-methyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-6-yl]methyl (Z)-octadec-9-enoate
Reactant of Route 5
[(2S,3R,3aR,8aS)-2,3-dihydroxy-8a-methyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-6-yl]methyl (Z)-octadec-9-enoate
Reactant of Route 6
[(2S,3R,3aR,8aS)-2,3-dihydroxy-8a-methyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-6-yl]methyl (Z)-octadec-9-enoate

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